![molecular formula C12H11ClN2O B13999709 [4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
[4-(4-Chlorophenoxy)phenyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Chlorophenoxy)phenyl]hydrazine is an organic compound with the molecular formula C12H11ClN2O It is a hydrazine derivative where a phenyl group is substituted with a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenoxy)phenyl]hydrazine typically involves the reaction of 4-chlorophenol with phenylhydrazine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(4-Chlorophenoxy)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazones.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the chlorophenoxy group under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Substituted phenylhydrazines.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Chlorophenoxy)phenyl]hydrazine is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study enzyme interactions and inhibition. It has been investigated for its potential as an enzyme inhibitor, particularly in the context of prostaglandin H synthase .
Medicine
In medicine, this compound has been explored for its potential therapeutic applications. It is being studied for its anti-inflammatory and anticancer properties .
Industry
In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable for the synthesis of various active ingredients .
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenoxy)phenyl]hydrazine involves its interaction with specific molecular targets. For example, it can inhibit the activity of prostaglandin H synthase by binding to its active site. This inhibition can lead to a reduction in the production of prostaglandins, which are involved in inflammation and pain pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenylhydrazine
- Phenylhydrazine
- 4-Chlorophenoxyphenylhydrazine hydrochloride
Uniqueness
Compared to similar compounds, [4-(4-Chlorophenoxy)phenyl]hydrazine exhibits unique properties due to the presence of both chlorophenoxy and phenyl groups.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial applications.
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
[4-(4-chlorophenoxy)phenyl]hydrazine |
InChI |
InChI=1S/C12H11ClN2O/c13-9-1-5-11(6-2-9)16-12-7-3-10(15-14)4-8-12/h1-8,15H,14H2 |
InChI Key |
QUYIWZHUOZWOCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


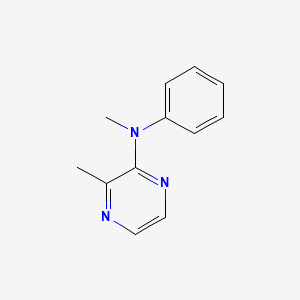
![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)
![Diethyl 2-[(2,2-dichloroacetyl)-phenyl-amino]propanedioate](/img/structure/B13999645.png)
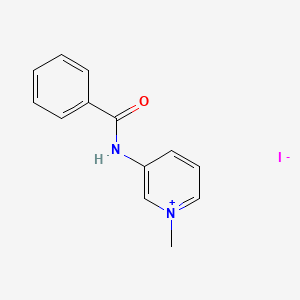
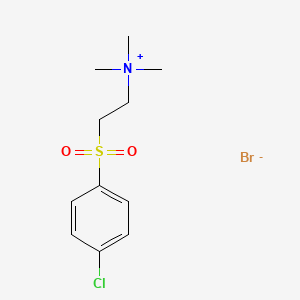
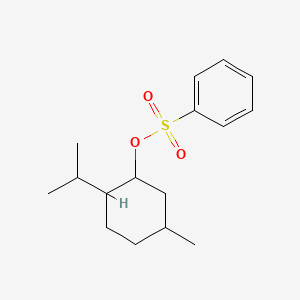


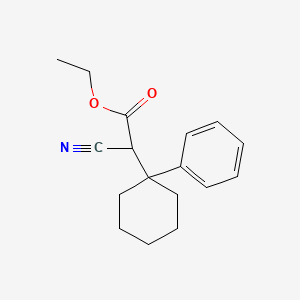
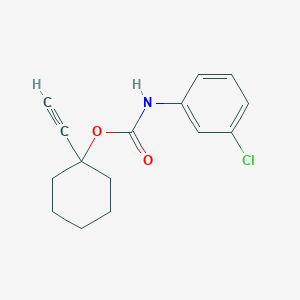
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
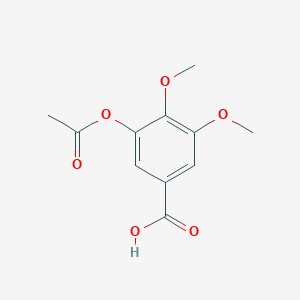
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13999713.png)
